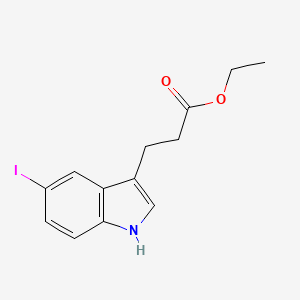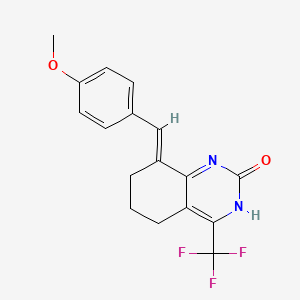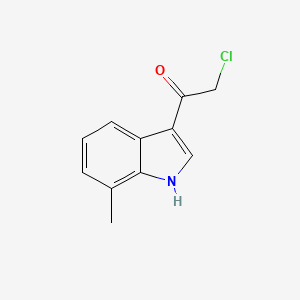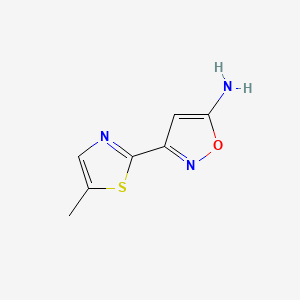
2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO4 It is a derivative of benzene, characterized by the presence of a bromine atom, a nitro group, and a methoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene typically involves the bromination of 1-(2-methoxyethoxy)-3-nitrobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the quality of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride or iron powder.
Oxidation Reactions: The methoxyethoxy group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of azides, thiols, or ethers.
Reduction: Formation of 2-amino-1-(2-methoxyethoxy)-3-nitrobenzene.
Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene depends on its specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
2-Bromo-1-(2-methoxyethoxy)benzene: Lacks the nitro group, making it less reactive in reduction reactions.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a different substitution pattern, affecting its reactivity and applications.
2-Bromo-1-(2-ethoxyethoxy)-3-nitrobenzene: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy, leading to different physical and chemical properties.
Uniqueness: 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both a bromine atom and a nitro group allows for diverse chemical transformations, while the methoxyethoxy group enhances solubility and stability.
Properties
Molecular Formula |
C9H10BrNO4 |
|---|---|
Molecular Weight |
276.08 g/mol |
IUPAC Name |
2-bromo-1-(2-methoxyethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO4/c1-14-5-6-15-8-4-2-3-7(9(8)10)11(12)13/h2-4H,5-6H2,1H3 |
InChI Key |
QMVGUANJNJHXRP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC(=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


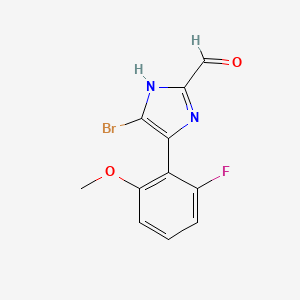
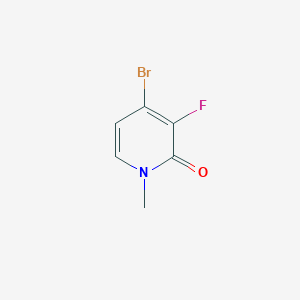
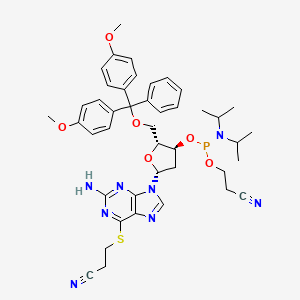
![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
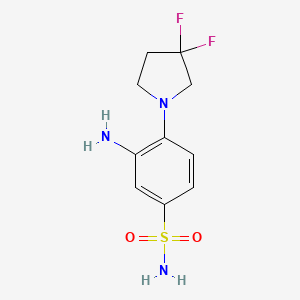
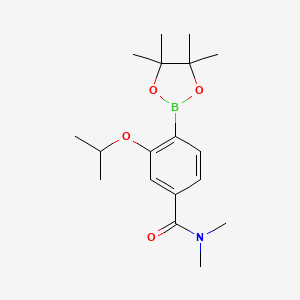


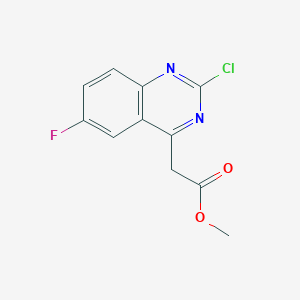
![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/structure/B13715307.png)
